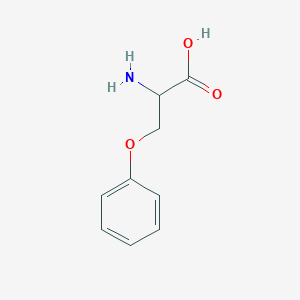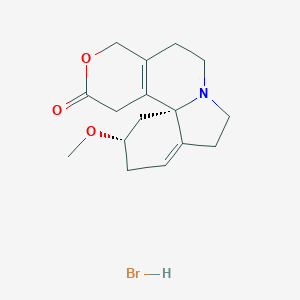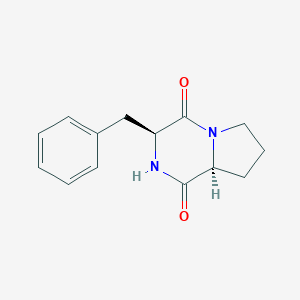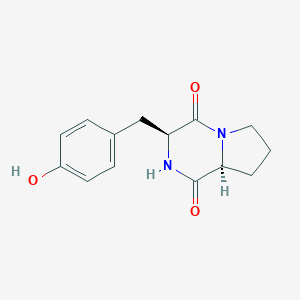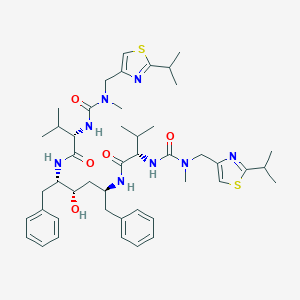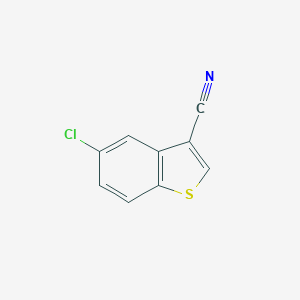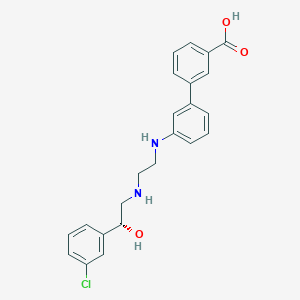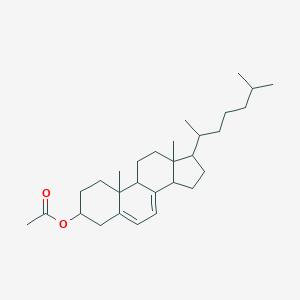
7-Dehydrocholesterol acetate
Übersicht
Beschreibung
7-Dehydrocholesterol acetate is a compound with the molecular formula C29H46O2 . It is a derivative of 7-Dehydrocholesterol, a zoosterol that functions as a cholesterol precursor and is converted to vitamin D3 in the skin . It is also used as an intermediate in the synthesis of Zymostenol, a sterol intermediate in the biosynthesis of cholesterol .
Synthesis Analysis
The synthesis of 7-dehydrocholesterol acetate involves the conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction . The efficiency of this reaction has been improved by the presence of O,N-bis(trimethylsilyl) acetamide in the reaction medium .Molecular Structure Analysis
The molecular structure of 7-Dehydrocholesterol acetate is characterized by its molecular formula C29H46O2 and a molecular weight of 426.7 g/mol . The IUPAC name of the compound is [(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .Chemical Reactions Analysis
The chemical reactions involving 7-dehydrocholesterol acetate are primarily related to its role as an intermediate in the synthesis of Zymostenol . The conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction is a key step in this process .Wissenschaftliche Forschungsanwendungen
Diagnostic Tool for Smith-Lemli-Opitz Syndrome
7-Dehydrocholesterol is a key biomarker for Smith-Lemli-Opitz syndrome, a congenital disorder. The electrochemical oxidation of 7-dehydrocholesterol has been used for its voltammetric determination. This method provides a reliable and straightforward approach for diagnosing and monitoring Smith-Lemli-Opitz syndrome and examining 7-dehydrocholesterol's transformation to cholecalciferol (Klouda et al., 2021).
Formation in Gastrointestinal Tissues
Studies have shown that 7-dehydrocholesterol ketoderivative, cholesta-4,7-dien-3-on, forms from [14C]dehydrocholesterol in rat stomach and intestinal tissues, suggesting a relationship between the oxidative transformation of 7-dehydrocholesterol and gastric acid secretion (Nikolenko et al., 1979).
Anticancer Potential
7-Dehydrocholesterol peroxides, including their acetate and hemisuccinate derivatives, have shown promising anticancer activity and selectivity, indicating potential as new chemotherapeutic agents (Tian Nana et al., 2017).
Hydroboration and Chemical Transformations
Hydroboration of 7-dehydrocholesterol results in an allylic boron compound, which upon treatment with acetic acid or acetic anhydride-acetic acid, leads to Δ6-3β hydroxy cholestene (Caglioti et al., 1963).
Synthesis of 7-Dehydrocholesterol Acetate
7-Oxocholesterol acetate can be converted into 7-dehydrocholesterol acetate via the Bamford-Stevens reaction. This synthesis process has been explored and optimized for yielding the desired product (Yablonskaya & Segal, 1973).
Electrophysiological Studies
Electrochemical oxidation of cholesterol in various solutions can be used for the synthesis of 7-dehydrocholesterol, providing insights into electrophysiological processes and potential applications in medical research (Kowalski et al., 2005).
Safety And Hazards
Handling of 7-Dehydrocholesterol acetate should be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20-,23+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNVBRAISEVDK-RPIQFHTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909817 | |
| Record name | Cholesta-5,7-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Dehydrocholesterol acetate | |
CAS RN |
1059-86-5 | |
| Record name | 7-Dehydrocholesteryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1059-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-5,7-dien-3-ol, acetate, (3-beta) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001059865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-5,7-dien-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholesta-5,7-dien-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



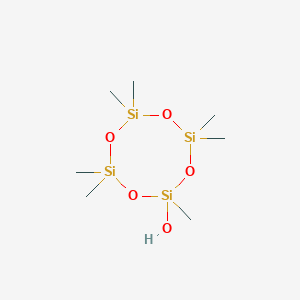
![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)
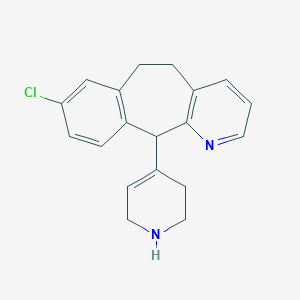
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
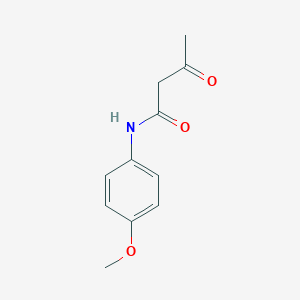
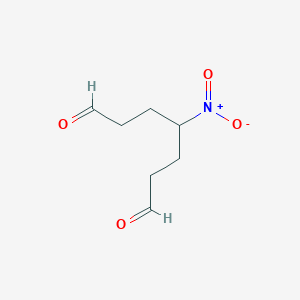
![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)
